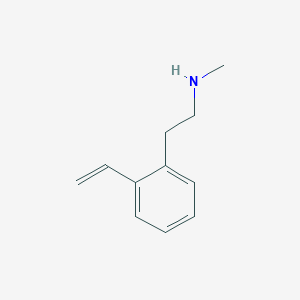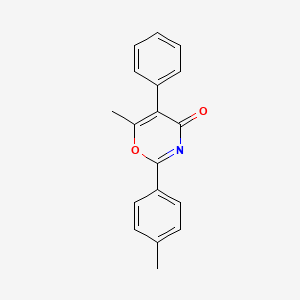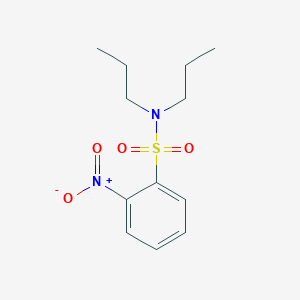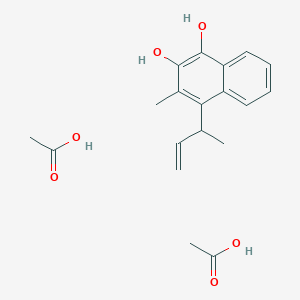![molecular formula C18H17Cl3O2 B14382770 1-Chloro-4-({4-[(5,5-dichloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene CAS No. 88335-01-7](/img/structure/B14382770.png)
1-Chloro-4-({4-[(5,5-dichloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-({4-[(5,5-dichloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene is an organic compound characterized by its complex structure, which includes a benzene ring substituted with chlorine and a phenoxy group linked to a dichloropentene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-({4-[(5,5-dichloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene typically involves multiple steps:
Formation of the Dichloropentene Chain: The dichloropentene chain can be synthesized through the chlorination of pentene using chlorine gas under controlled conditions.
Phenoxy Group Attachment: The phenoxy group is introduced via a nucleophilic substitution reaction, where the dichloropentene reacts with phenol in the presence of a base such as sodium hydroxide.
Final Coupling: The final step involves coupling the phenoxy-substituted dichloropentene with 1-chloro-4-bromomethylbenzene through a nucleophilic substitution reaction, typically using a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-({4-[(5,5-dichloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
1-Chloro-4-({4-[(5,5-dichloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-({4-[(5,5-dichloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-4-({4-[(5-chloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene
- 1-Chloro-4-({4-[(5,5-dibromopent-4-en-1-yl)oxy]phenoxy}methyl)benzene
- 1-Chloro-4-({4-[(5,5-difluoropent-4-en-1-yl)oxy]phenoxy}methyl)benzene
Uniqueness
1-Chloro-4-({4-[(5,5-dichloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene is unique due to the presence of the dichloropentene chain, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
88335-01-7 |
|---|---|
Formule moléculaire |
C18H17Cl3O2 |
Poids moléculaire |
371.7 g/mol |
Nom IUPAC |
1-chloro-4-[[4-(5,5-dichloropent-4-enoxy)phenoxy]methyl]benzene |
InChI |
InChI=1S/C18H17Cl3O2/c19-15-6-4-14(5-7-15)13-23-17-10-8-16(9-11-17)22-12-2-1-3-18(20)21/h3-11H,1-2,12-13H2 |
Clé InChI |
PTAIKKWHEPDSET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC2=CC=C(C=C2)OCCCC=C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl [4-(acetyloxy)phenyl]acetate](/img/structure/B14382699.png)



![1-[1,4-Dimethoxy-3-(prop-1-en-1-yl)naphthalen-2-yl]ethan-1-one](/img/structure/B14382721.png)
![Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate](/img/structure/B14382723.png)


![[Bis(2-hydroxyethyl)amino]methyl dodecanoate](/img/structure/B14382756.png)


